TC-Mps1-12

Mps1/TTK kinase inhibition Biochemical potency Drug discovery

Choose TC-Mps1-12 for your Mps1/TTK research because its 36-fold selectivity over JNK1 eliminates confounding off-target effects, ensuring your cellular phenotypes are Mps1-specific. Unlike other inhibitors, its validated oral bioavailability (Cmax 3542 ng/mL, AUC 6604 ng·h/mL) enables robust in vivo pharmacology. With 0.84 µM A549 potency – 11-fold stronger than analog '9' – and a cellular target engagement IC50 of 131 nM, this compound delivers reproducible, publication-grade data. Ideal for chronic dosing studies and xenograft models.

Molecular Formula C17H20N6O
Molecular Weight 324.4 g/mol
Cat. No. B611252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-Mps1-12
SynonymsTC-Mps1-12;  TC Mps1 12;  TCMps112;  TC-Mps1 12; 
Molecular FormulaC17H20N6O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N
InChIInChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23)
InChIKeyXDEFNAWAKYQBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TC-Mps1-12: A High-Potency, Orally Bioavailable Mps1/TTK Kinase Inhibitor for Cancer Research and Drug Discovery [1]


TC-Mps1-12 (CAS 1206170-62-8) is a diaminopyridine-based small-molecule inhibitor of monopolar spindle 1 (Mps1), also known as threonine tyrosine kinase (TTK), a critical mitotic checkpoint regulator frequently overexpressed in aggressive cancers [1]. It exhibits potent biochemical inhibition of Mps1 with an IC₅₀ of 6.4 nM and demonstrates favorable oral pharmacokinetic properties, including an AUC of 6604 ng·h/mL and Cmax of 3542 ng/mL at a 25 mg/kg dose [1].

Why TC-Mps1-12 Cannot Be Substituted by Other Mps1/TTK Inhibitors in Critical Assays [1][2]


Mps1/TTK inhibitors are not functionally interchangeable due to substantial divergence in target residence time, kinase selectivity profiles, and consequent anti-proliferative efficacy [1]. A comparative study of 12 TTK inhibitors, including TC-Mps1-12, demonstrated that cellular activity correlates more strongly with target residence time than with binding affinity alone, indicating that compounds with similar IC₅₀ values can exhibit vastly different cellular potency [1]. Furthermore, TC-Mps1-12 achieves a unique selectivity profile across 95 kinases and demonstrates a 36-fold selectivity margin over JNK1, a key off-target liability, a characteristic not replicated by structurally distinct inhibitors like AZ3146 or NMS-P715 [2]. Generic substitution without consideration of these quantifiable parameters risks experimental failure and irreproducible data.

TC-Mps1-12: Direct Quantitative Differentiation from Key Mps1/TTK Comparators [REFS-1]


TC-Mps1-12 Demonstrates Superior Biochemical Potency Against Mps1 Compared to AZ3146 and NMS-P715 [1]

In head-to-head biochemical assays, TC-Mps1-12 inhibits Mps1 kinase with an IC₅₀ of 6.4 nM, representing a 5.5-fold improvement in potency over AZ3146 (IC₅₀ = 35 nM) and a 28-fold improvement over NMS-P715 (IC₅₀ = 182 nM) [1].

Mps1/TTK kinase inhibition Biochemical potency Drug discovery

TC-Mps1-12 Exhibits 36-Fold Selectivity Over JNK1, a Critical Off-Target Liability [1]

Kinase selectivity profiling reveals that TC-Mps1-12 is 36-fold more selective for Mps1 over JNK1, a key off-target kinase often implicated in toxicity [1]. In a panel of 95 kinases, TC-Mps1-12 showed an excellent selectivity profile, with significant inhibition (>50% at 1 µM) only observed for Flt3 and Flt3 (D835Y) mutants [1]. In contrast, AZ3146 inhibits FAK, JNK1, JNK2, and Kit with sub-micromolar potency .

Kinase selectivity Off-target profiling Precision medicine

TC-Mps1-12 Demonstrates Validated Oral Bioavailability and In Vivo Antitumor Activity [1]

TC-Mps1-12 is orally active, achieving a Cmax of 3542 ng/mL and an AUC of 6604 ng·h/mL at a 25 mg/kg oral dose [1]. At a dose of 100 mg/kg, TC-Mps1-12 inhibits A549 lung carcinoma xenograft tumor growth by 47% without causing body weight loss [1]. This contrasts with many early Mps1 inhibitors like reversine and Mps1-IN-3, which lack comprehensive oral PK data or show weaker in vivo efficacy.

In vivo pharmacology Oral bioavailability Xenograft model

TC-Mps1-12 Exhibits Potent Cellular Anti-Proliferative Activity in A549 Lung Cancer Cells [1]

In a 72-hour cell viability assay using A549 lung carcinoma cells, TC-Mps1-12 inhibited proliferation with an IC₅₀ of 0.84 µM [1]. This cellular potency is a critical differentiator from closely related analogs. For instance, the precursor compound '9' (a less optimized analog from the same series) exhibited a significantly weaker anti-proliferative effect with an IC₅₀ of 9.5 µM in the same assay [1]. Furthermore, Mps1-IN-3, another Mps1 inhibitor, requires a concentration of ~5 µM to inhibit the proliferation of U251 glioblastoma cells .

Cellular potency Anti-proliferation Cancer cell lines

TC-Mps1-12 Demonstrates Strong Cellular Target Engagement via Mps1 Autophosphorylation Assay [1]

In a cellular autophosphorylation assay using a cell line stably expressing FLAG-tagged Mps1, TC-Mps1-12 inhibited Mps1 activity with an IC₅₀ of 131 nM [1]. This direct measure of cellular target engagement confirms that its biochemical potency translates into functional inhibition of Mps1 in a cellular context. This is in stark contrast to the precursor compound '9', which showed only weak inhibition (IC₅₀ = 1.8 µM) in the same assay [1].

Target engagement Cellular biomarker Mechanism of action

Optimal Research and Preclinical Applications for TC-Mps1-12 Based on Differentiated Evidence [1][2]


Preclinical Oncology Studies Requiring Oral Bioavailability and In Vivo Target Validation

TC-Mps1-12 is the preferred tool compound for in vivo cancer pharmacology due to its validated oral PK profile (Cmax 3542 ng/mL, AUC 6604 ng·h/mL at 25 mg/kg) and dose-dependent tumor growth inhibition (47% at 100 mg/kg) in the A549 xenograft model without body weight loss [1]. Its superior in vivo performance over other Mps1 inhibitors like reversine or Mps1-IN-3, which lack robust oral PK data, makes it uniquely suited for chronic dosing studies and preclinical target validation [1].

Cell-Based Assays in Lung Cancer Models Requiring Strong Anti-Proliferative Activity

For researchers investigating Mps1 dependency in lung cancer, TC-Mps1-12 is a superior choice due to its potent anti-proliferative IC₅₀ of 0.84 µM in A549 cells [1]. This is >11-fold more potent than its precursor analog '9' (IC₅₀ 9.5 µM) and more effective than Mps1-IN-3 in comparable cell lines [1][2]. This potency ensures clear phenotypic readouts while minimizing potential solvent-related artifacts at high compound concentrations.

Selectivity Profiling Studies Aiming to Minimize JNK1-Mediated Off-Target Effects

TC-Mps1-12 offers a distinct advantage in experiments where JNK1 signaling is a confounding factor. Its 36-fold selectivity for Mps1 over JNK1, validated across a 95-kinase panel, ensures that observed cellular phenotypes are attributable to Mps1 inhibition rather than JNK pathway modulation [1]. This selectivity margin is a critical differentiator from less selective inhibitors like AZ3146, which is known to inhibit JNK1 and other kinases [1].

Mechanistic Studies Requiring Quantified Cellular Target Engagement

TC-Mps1-12 is the gold-standard for experiments requiring direct measurement of Mps1 inhibition in cells. Its IC₅₀ of 131 nM in a cellular autophosphorylation assay, a 13.7-fold improvement over the precursor compound '9' (IC₅₀ 1.8 µM), provides a quantifiable and reliable measure of target engagement [1]. This feature is essential for correlating Mps1 inhibition with downstream mitotic checkpoint abrogation, centrosome amplification, or chromosomal instability phenotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-Mps1-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.